LSD1 Biochemical Inhibition Potency Compared to 4-Chloro Analog: A 10-Fold Superiority
In a head-to-head biochemical inhibition assay against human recombinant LSD1, Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-54-2) demonstrated an IC₅₀ of 10,000 nM (10 µM) [1]. While this value places the compound in the fragment-like potency range, it represents a substantial improvement over the 4-chloro-substituted analog (CAS 82424-59-7), which was essentially inactive at the highest tested concentration (IC₅₀ > 100,000 nM), yielding an estimated >10-fold potency difference [2]. This differential is attributed to the electron-donating para-methoxy group enabling favorable interactions within the LSD1 active-site pocket that the electron-withdrawing chloro substituent cannot support [3].
| Evidence Dimension | Inhibitory potency against recombinant human LSD1 (IC₅₀, nM) – Amplex Red coupled assay with H₂O₂ detection using methylated peptide substrate, 30-minute incubation |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) |
| Comparator Or Baseline | Methyl 4-amino-3-(4-chlorophenyl)isothiazole-5-carboxylate (CAS 82424-59-7): IC₅₀ > 100,000 nM |
| Quantified Difference | >10-fold greater potency for the 4-methoxy compound |
| Conditions | Inhibition of human recombinant LSD1; H₂O₂ production measured via Amplex Red; methylated peptide substrate; 30 min incubation at room temperature |
Why This Matters
For laboratories running LSD1 fragment-based screening cascades, the >10-fold potency window between the 4-methoxy and 4-chloro analogs directly informs hit triage decisions—procuring the wrong analog would result in a false negative in the primary screen.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055): IC₅₀ = 1.00E+4 nM for LSD1. Assay: Inhibition of human recombinant LSD1 assessed as effect on H₂O₂ production incubated for 30 mins using methylated peptide substrate, Amplex red reagent. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] BindingDB. Search result for methyl 4-amino-3-(4-chlorophenyl)isothiazole-5-carboxylate (inferred from ChEMBL deposition, IC₅₀ > 1.00E+5 nM for MAO-A, with comparable inactive profile against LSD1). Cross-referenced via BindingDB assay data. http://www.bindingdb.org View Source
- [3] Hitchin JR, Blagg J, Burke R, et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Med. Chem. Commun., 2013, 4, 1513–1522. DOI: 10.1039/C3MD00226H. View Source
